N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14811376
InChI: InChI=1S/C21H18FN3O2/c1-24-13-18(16-4-2-3-5-17(16)21(24)27)20(26)23-9-11-25-10-8-14-6-7-15(22)12-19(14)25/h2-8,10,12-13H,9,11H2,1H3,(H,23,26)
SMILES:
Molecular Formula: C21H18FN3O2
Molecular Weight: 363.4 g/mol

N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide

CAS No.:

Cat. No.: VC14811376

Molecular Formula: C21H18FN3O2

Molecular Weight: 363.4 g/mol

* For research use only. Not for human or veterinary use.

N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide -

Specification

Molecular Formula C21H18FN3O2
Molecular Weight 363.4 g/mol
IUPAC Name N-[2-(6-fluoroindol-1-yl)ethyl]-2-methyl-1-oxoisoquinoline-4-carboxamide
Standard InChI InChI=1S/C21H18FN3O2/c1-24-13-18(16-4-2-3-5-17(16)21(24)27)20(26)23-9-11-25-10-8-14-6-7-15(22)12-19(14)25/h2-8,10,12-13H,9,11H2,1H3,(H,23,26)
Standard InChI Key WJSVOTVKPWGIDG-UHFFFAOYSA-N
Canonical SMILES CN1C=C(C2=CC=CC=C2C1=O)C(=O)NCCN3C=CC4=C3C=C(C=C4)F

Introduction

N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide is a complex organic compound that combines an indole moiety with a dihydroisoquinoline core and a carboxamide functional group. This compound is of interest in medicinal chemistry due to its unique structural features, which potentially enhance its biological activity and stability. The presence of a fluorine atom in the indole ring is particularly noteworthy, as fluorination often increases the compound's lipophilicity and metabolic stability, which can improve its pharmacokinetic properties.

Molecular Formula and Weight

  • Molecular Formula: C21H18FN3O2

  • Molecular Weight: Approximately 363.4 g/mol

Chemical Reactivity

The chemical reactivity of N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide is influenced by its functional groups. The carboxamide group can participate in various reactions, including hydrolysis, amination, and amidation, which are essential for modifying the compound for further applications in medicinal chemistry.

Synthesis Methods

While specific synthesis methods for this compound are not detailed in the available literature, compounds with similar structures often involve multi-step syntheses that include reactions such as alkylation, acylation, and cyclization. These methods typically require careful control of reaction conditions to optimize yield and purity.

Biological Activity and Potential Applications

Indole derivatives are known for their diverse pharmacological properties, including roles in neurotransmission and various biological functions. The incorporation of a dihydroisoquinoline moiety further expands the potential biological activities of this compound. Preliminary studies on similar indole-based compounds suggest significant biological activity, particularly in pharmacological contexts.

Research Findings and Future Directions

Compound FeaturesDescriptionPotential Impact
Indole MoietyKnown for diverse pharmacological propertiesEnhances biological activity
Dihydroisoquinoline CoreContributes to structural complexity and stabilityPotentially improves pharmacokinetics
FluorinationIncreases lipophilicity and metabolic stabilityEnhances bioavailability and efficacy

Given the lack of specific research findings directly related to N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide, future studies should focus on its synthesis optimization, in vitro and in vivo biological activity assessments, and structure-activity relationship (SAR) analyses to fully explore its therapeutic potential.

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